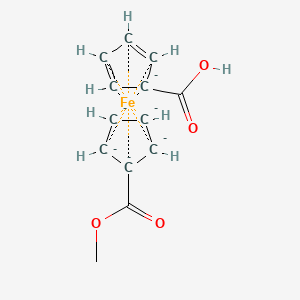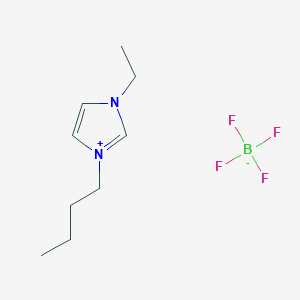![molecular formula C17H21BF4NP B6359973 (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97% CAS No. 1222630-36-5](/img/structure/B6359973.png)
(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%
カタログ番号 B6359973
CAS番号:
1222630-36-5
分子量: 357.1 g/mol
InChIキー: WEGZQMKNDYFNNA-RSAXXLAASA-O
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenylphosphino compounds are commonly used in various chemical reactions. They often serve as ligands in metal-catalyzed reactions .
Molecular Structure Analysis
The molecular structure of diphenylphosphino compounds typically includes a phosphorus atom bonded to two phenyl groups . The exact structure of “(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%” is not available in the search results.Chemical Reactions Analysis
Diphenylphosphino compounds are often used as ligands in cross-coupling reactions . They can participate in various types of reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Diphenylphosphino compounds are typically liquids at room temperature. They have a refractive index around 1.6 and a density around 1.078 g/mL at 25 °C . The exact properties of “(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%” are not available in the search results.作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NP.BF4/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17;2-1(3,4)5/h1-6,9-12,15,18H,7-8,13-14H2;/q;-1/p+1/t15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGZQMKNDYFNNA-RSAXXLAASA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC([NH2+]C1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1C[C@H]([NH2+]C1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BF4NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Methyl 3-(phenylthio)propionate
22198-59-0
2-Ethylpropane-1,3-diyl dimethanesulfonate
64923-60-0







![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)




